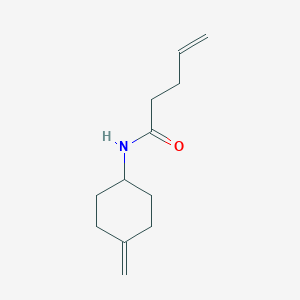

![molecular formula C12H11Cl2NO2 B2508432 2-氧杂-5-氮杂双环[2.2.1]庚烷-5-基(2,3-二氯苯基)甲酮 CAS No. 2034559-01-6](/img/structure/B2508432.png)

2-氧杂-5-氮杂双环[2.2.1]庚烷-5-基(2,3-二氯苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

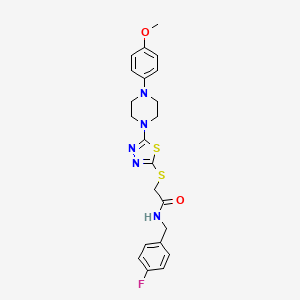

The compound "2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone" is a structurally complex molecule that is part of a broader class of azabicyclic compounds. These compounds are of significant interest in the field of drug discovery due to their potential biological activity and their use as building blocks for more complex chemical entities.

Synthesis Analysis

The synthesis of azabicyclic compounds can be achieved through various methods. For instance, the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, which is a related structure, has been developed using an electrophilic addition-rearrangement route that suppresses unwanted oxygen neighboring group participation . Additionally, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes has been reported, which provides advanced building blocks for drug discovery and the synthesis of conformationally restricted analogues of proline . Moreover, the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems has been achieved through an intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates .

Molecular Structure Analysis

The molecular structure of azabicyclic compounds can be quite diverse. For example, a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane was synthesized from sugar nitrone and analyzed for its conformational variety. The structure was determined using NMR and X-ray analyses, and DFT calculations were performed to understand the stability of the observed conformations . This highlights the complexity and the importance of detailed structural analysis in understanding these molecules.

Chemical Reactions Analysis

Azabicyclic compounds can undergo various chemical reactions. An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been described, which provides access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes . Additionally, photoinduced molecular transformations have been studied, such as the photolysis of oximes of bicyclo[2.2.1]heptanones, leading to the formation of isomeric lactams and alkenoic acid amides . These reactions demonstrate the reactivity and potential for diversification of azabicyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. The synthesis of 2-azabicyclo[2.1.1]hexanes, which share a similar skeleton to the compound of interest, has been achieved by imination and subsequent reductive cyclization . These methods and the resulting compounds' properties are essential for their application in drug discovery and other fields.

科学研究应用

合成路线和化学转化

研究重点介绍了涉及与“2-氧杂-5-氮杂双环[2.2.1]庚烷-5-基(2,3-二氯苯基)甲酮”相关的双环结构的创新合成方法和化学转化。例如,已经开发出一种适用于 C-3 二取代的 2-氧杂-5-氮杂双环[2.2.1]庚烷的多功能合成方法,展示了该框架在生成具有临床相关性化合物的骨架约束类似物的潜力,例如 GABA 类似物、巴氯芬和普瑞巴林 (Garsi、Solène、Deis、Ma、Hocine 和 Hanessian,2022 年)。这突出了该化合物作为药用化学中功能多样性的支架的多功能性。

药物发现的高级构建模块

该化合物及其衍生物在药物发现中用作高级构建模块,能够合成新型和构象受限的分子。例如,已经探索了 2-氮杂双环[3.2.0]庚烷的光化学合成,为高级构建模块提供了一条途径,例如 2,3-乙烷脯氨酸,这是脯氨酸的构象受限类似物,对药物设计具有重要意义 (Druzhenko、Skalenko、Samoilenko、Denisenko、Zozulya、Borysko、Sokolenko、Tarasov 和 Mykhailiuk,2018 年)。

光反应和分子转化

涉及相关双环酮肟的光解研究证明了通过光诱导分子转化生成异构内酰胺和烯酸酰胺的可行性 (Suginome、Furukawa 和 Orito,1991 年)。这些发现有助于理解涉及双环化合物的化学反应,并为合成生物活性分子开辟了新的途径。

属性

IUPAC Name |

(2,3-dichlorophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO2/c13-10-3-1-2-9(11(10)14)12(16)15-5-8-4-7(15)6-17-8/h1-3,7-8H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJLJTRKJNJRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

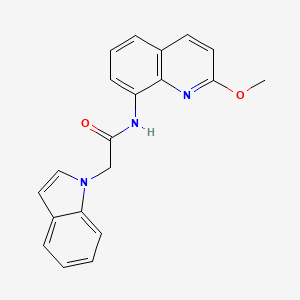

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)

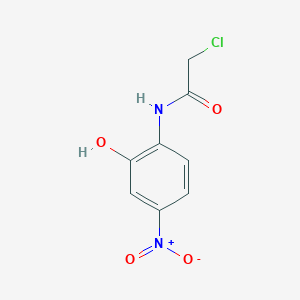

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)

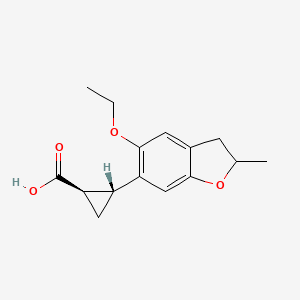

![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)